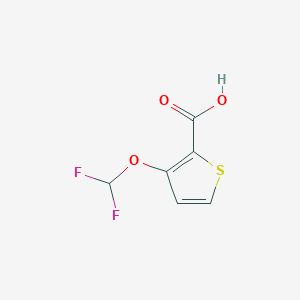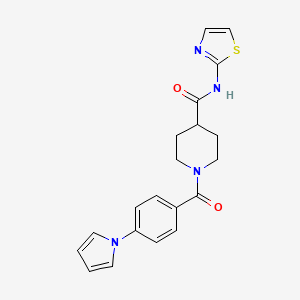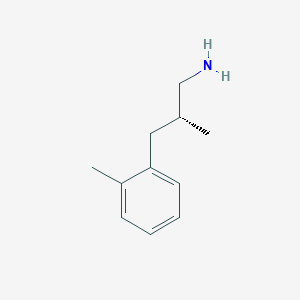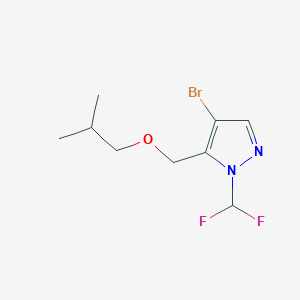
3-(2,4-Difluorophenyl)Pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2,4-Difluorophenyl)Pyrazole” is a chemical compound with the molecular weight of 180.16 . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in medicinal chemistry. Various methods have been developed for the synthesis of pyrazole derivatives, including the use of silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and the use of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H, (H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a solid substance at ambient temperature . It has a molecular weight of 180.16 .科学的研究の応用
Medicinal Chemistry and Biological Activities
3-(2,4-Difluorophenyl)Pyrazole and its derivatives are extensively studied in the context of medicinal chemistry, showcasing a wide array of biological activities. Pyrazole derivatives, including trifluoromethylpyrazoles, are recognized for their anti-inflammatory and antibacterial properties. The placement of substituents on the pyrazole nucleus significantly affects the activity profile of these compounds, underscoring their potential in developing novel therapeutics with minimal side effects (Kaur, Kumar, & Gupta, 2015). Moreover, pyrazoles are identified as pharmacophores, playing a pivotal role in a multitude of biologically active compounds and serving as useful synthons in organic synthesis. Their applications extend across anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and antidiabetic activities, showcasing their versatility in pharmaceutical and medicinal chemistry (Dar & Shamsuzzaman, 2015).
Anticancer Applications
Pyrazoline derivatives have been the subject of significant research due to their potent biological effects, particularly in anticancer studies. The exploration of pyrazoline compounds has revealed their efficacy as anticancer agents, offering a promising avenue for the development of novel treatments. This highlights the ongoing interest and potential for pyrazoline-based moieties in cancer research, urging further exploration and development in this area (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) has seen significant advancements. This approach has enabled the efficient and economical production of pyrazole derivatives with a broad spectrum of biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties. Such developments underscore the therapeutic potential of pyrazole derivatives and their importance in drug discovery and development (Becerra, Abonía, & Castillo, 2022).
Synthetic and Medicinal Perspectives
Methyl-substituted pyrazoles, a subset of pyrazole derivatives, have been identified as potent medicinal scaffolds, showcasing a wide spectrum of biological activities. The synthesis and medicinal significance of these compounds are continually being explored, offering insights into generating new leads with enhanced efficacy and reduced microbial resistance. This emphasizes the critical role of pyrazole derivatives in medicinal chemistry and their potential for developing new therapeutic agents (Sharma et al., 2021).
Safety and Hazards
“3-(2,4-Difluorophenyl)Pyrazole” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .
特性
IUPAC Name |
5-(2,4-difluorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADOWRGYCGUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2738628.png)


![Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2738633.png)
![4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2738636.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2738637.png)
![Tert-butyl N-(1-azaspiro[4.6]undecan-3-yl)carbamate](/img/structure/B2738638.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2738640.png)



